Flavasperone

ACAT2 selectivity cholesterol metabolism isoform-specific inhibitor

Flavasperone (CAS 3566-99-2), also designated TMC-256C1 or asperxanthone, is a monomeric naphtho-γ-pyrone fungal polyketide first structurally characterized from Aspergillus niger. Its angular polycyclic architecture—specifically 5-hydroxy-8,10-dimethoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one—distinguishes it from the linear naphtho-γ-pyrones co-produced by the same organism.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 3566-99-2
Cat. No. B1234507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavasperone
CAS3566-99-2
Synonymsflavasperone
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC
InChIInChI=1S/C16H14O5/c1-8-4-11(17)15-12(18)6-9-5-10(19-2)7-13(20-3)14(9)16(15)21-8/h4-7,18H,1-3H3
InChIKeyARXPDHLVDOYIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flavasperone (CAS 3566-99-2) Procurement Guide: Monomeric Naphtho-γ-Pyrone with ACAT2 Isozyme Selectivity


Flavasperone (CAS 3566-99-2), also designated TMC-256C1 or asperxanthone, is a monomeric naphtho-γ-pyrone fungal polyketide first structurally characterized from Aspergillus niger [1]. Its angular polycyclic architecture—specifically 5-hydroxy-8,10-dimethoxy-2-methyl-4H-naphtho[1,2-b]pyran-4-one—distinguishes it from the linear naphtho-γ-pyrones co-produced by the same organism [2]. ChEBI annotations classify flavasperone as an acyl-CoA:cholesterol acyltransferase 2 (ACAT2/SOAT2) inhibitor, an Aspergillus metabolite, a marine metabolite, and an antiviral agent [3]. The compound exists as a neutral solid (MW 286.28 g/mol), is practically insoluble in water, and is predicted to partition into membranes (logP-based prediction), which informs solubilization and handling requirements during procurement [3].

Why Generic Naphtho-γ-Pyrone Substitution Fails for Flavasperone (CAS 3566-99-2) Procurement


Naphtho-γ-pyrones from Aspergillus spp. share a conserved polycyclic core, yet substitution at even a single ring position fundamentally alters their isozyme selectivity profile, rendering class-level interchange scientifically untenable [1]. The angular skeleton of flavasperone and sterigmatocystin confers selective ACAT2 inhibition, whereas the linear congeners aurasperone A, aurasperone D, and averufanin show no ACAT isozyme selectivity whatsoever in the same cell-based assay [1]. Consequently, an investigator requiring an ACAT2-selective chemical probe cannot substitute flavasperone with the more abundant aurasperone A—despite the latter's approximately four-fold greater ACAT2 potency (IC50 0.0015 vs. 0.006 µM)—because aurasperone A also inhibits ACAT1 equipotently (IC50 0.006 µM), eliminating the isoform selectivity that defines flavasperone's value proposition [2].

Flavasperone (CAS 3566-99-2) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Isozyme-Selective ACAT2 Inhibition: Flavasperone Distinguished from Aurasperone A, Aurasperone D, and Averufanin

In a cell-based assay employing CHO cells stably expressing African green monkey ACAT1 or ACAT2, flavasperone inhibited ACAT2 with an IC50 of 0.006 µM while exhibiting no measurable inhibition of ACAT1 at concentrations tested, thus demonstrating functional ACAT2 selectivity [1]. In marked contrast, the structurally related linear naphtho-γ-pyrone aurasperone A inhibited both ACAT2 (IC50 0.0015 µM) and ACAT1 (IC50 0.006 µM) without selectivity; aurasperone D likewise inhibited both isoforms (ACAT2 IC50 0.0015 µM; ACAT1 IC50 0.007 µM); and averufanin inhibited ACAT2 (IC50 0.012 µM) and ACAT1 (IC50 0.0218 µM) with only marginal preference [2]. The angular vs. linear skeleton topology is the structural determinant of this selectivity dichotomy [1].

ACAT2 selectivity cholesterol metabolism isoform-specific inhibitor

Anti-S. aureus Activity of Flavasperone vs. Co-Isolated Asperpyrones C from the Same A. niger Strain

In a direct co-isolation study of six naphtho-γ-pyrones from a single marine-derived Aspergillus niger XJJ-3 fermentation, flavasperone (compound 2) and asperpyrones C (compound 4) demonstrated the most potent antibacterial activities against the methicillin-resistant S. aureus strain ATCC33591, with MIC values of 43.7 µmol/L and 21.9 µmol/L respectively [1]. Rubrofusarin B (1), aurasperone A (3), asperpyrones B (5), and fonsecinone A (6) exhibited weaker or negligible activity against this strain. Notably, flavasperone's activity against S. aureus ATCC33591 (43.7 µM) was not recapitulated against S. aureus ATCC29213, E. faecium ATCC35667, or V. parahemolyticus under the same micro-dilution assay conditions, indicating strain-specific antibacterial potency that buyers should verify against their target pathogen [1].

antibacterial MRSA Staphylococcus aureus ATCC33591

Radical Scavenging Activity: Flavasperone Underperforms Halogenated and Dimeric Naphtho-γ-Pyrones

In a study examining DPPH radical scavenging by five naphtho-γ-pyrones co-produced under bromide-induced fermentation of marine-derived A. niger, flavasperone (compound 2) exhibited a DPPH IC50 of 25 µM, which is 25-fold weaker than the di-brominated analog 6,9-dibromoflavasperone (compound 1, IC50 21 µM), 83-fold weaker than TMC-256A1 (compound 3, IC50 0.3 µM), and 1,250- to 2,500-fold weaker than the dimeric aurasperone B (compound 5, IC50 0.01 µM) [1]. Flavasperone's DPPH IC50 of 25 µM is comparable to that of the positive control ascorbic acid (IC50 20.0 µM) but substantially inferior to the other naphtho-γ-pyrones in this direct head-to-head panel [1].

antioxidant DPPH radical scavenging structure-activity relationship

Antimycobacterial Activity: Flavasperone vs. Dimeric Naphtho-γ-Pyrones Against M. tuberculosis H37Rv

In an antimycobacterial panel assessing naphtho-γ-pyrones from the marine-derived fungus Aspergillus carbonarius, flavasperone (compound 10) was co-isolated alongside two novel dimeric naphtho-γ-pyrones (compounds 1 and 2). Compounds 1 and 2 demonstrated weak antimycobacterial activity against M. tuberculosis H37Rv with MIC values of 43.0 µM and 21.5 µM, respectively [1]. Flavasperone (10), along with seven other known analogs including fonsecin (7) and rubrofusarin B (8), showed no reported activity at the concentrations tested, indicating that antimycobacterial potency in this scaffold is restricted to specific dimeric architectures absent in the monomeric flavasperone [1].

antitubercular Mycobacterium tuberculosis natural product screening

Structural Basis of Selectivity: Angular vs. Linear Naphtho-γ-Pyrone Skeleton Determines ACAT Isozyme Discrimination

The J Antibiot 2008 study explicitly correlates ACAT isozyme selectivity with the angularity of the polycyclic skeleton: flavasperone and sterigmatocystin, both possessing an angular ring fusion geometry, selectively inhibit ACAT2 without detectable ACAT1 activity, whereas aurasperone A, aurasperone D, and averufanin—all bearing a linear ring fusion geometry—show no ACAT isozyme selectivity in the identical CHO cell-based assay [1]. This structure-selectivity relationship is consistent across five compounds and provides a predictive framework: angular skeleton = ACAT2-selective; linear skeleton = non-selective [1]. The geometric distinction is not merely academic; it directly determines whether a compound can serve as an isoform-selective chemical probe or pharmacological lead.

structure-activity relationship angular skeleton ACAT isoform selectivity

Brine Shrimp Lethality: Flavasperone (LD50 35.0 µmol/L) vs. Aurasperone A (LD50 8.8 µmol/L)

In a brine shrimp (Artemia salina) lethality assay of six naphtho-γ-pyrones co-isolated from marine-derived A. niger XJJ-3, flavasperone (compound 2) exhibited an LD50 of 35.0 µmol/L, whereas the dimeric aurasperone A (compound 3) was significantly more toxic with an LD50 of 8.8 µmol/L [1]. This approximately 4-fold difference in lethality indicates that flavasperone possesses a more favorable acute toxicity window than aurasperone A in this invertebrate model, a consideration relevant for ecotoxicological profiling and for prioritizing compounds in natural product screening cascades where cytotoxicity is a counter-screen [1].

brine shrimp lethality Artemia salina cytotoxicity screening

Flavasperone (CAS 3566-99-2) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


ACAT2-Selective Chemical Probe for Cholesterol Esterification Pathway Dissection

Flavasperone is the only monomeric naphtho-γ-pyrone that demonstrates exclusive ACAT2 inhibition without detectable ACAT1 activity (IC50 ACAT2 = 0.006 µM; ACAT1 = no inhibition) in the CHO cell-based ACAT isozyme assay [1]. This isoform selectivity, absent in the linear analogs aurasperone A, aurasperone D, and averufanin, makes flavasperone uniquely suitable as a chemical probe to dissect ACAT2-specific contributions to hepatic cholesteryl ester synthesis and VLDL assembly—without the confounding dual ACAT1/ACAT2 inhibition that would occur if aurasperone A were substituted [1][2]. Investigators should pre-dissolve flavasperone in DMSO (not aqueous buffer) given its predicted poor water solubility and membrane partitioning characteristics [3].

Structural Biology and Medicinal Chemistry of Angular Naphtho-γ-Pyrone ACAT2 Inhibitors

The angular skeleton of flavasperone is the minimal pharmacophore for ACAT2 isoform selectivity, as established by the five-compound structural comparison in Sakai et al. (2008) [1]. Medicinal chemistry programs seeking an ACAT2-selective starting scaffold should procure flavasperone rather than linear naphtho-γ-pyrones, which lack selectivity regardless of their higher potency. The monomeric, non-myctoxic structure of flavasperone (as distinguished from the mycotoxin sterigmatocystin, which shares the angular ACAT2-selective skeleton but carries genotoxic liability [1]) provides a cleaner template for lead optimization. The two methoxy groups at positions 8 and 10 and the free 5-hydroxy group offer tractable synthetic handles for SAR expansion [3].

Biosynthetic Precursor for Dimeric Aurasperone Production Studies

Flavasperone has been identified as a monomeric precursor in the biosynthesis of the hydrated dimeric aurasperones (aurasperones B and C) in Aspergillus niger [1]. Laboratories investigating fungal polyketide dimerization enzymology, specifically the phenol-oxidative coupling step that converts monomeric naphtho-γ-pyrones to bis-naphtho-γ-pyrones, should procure flavasperone as authentic substrate standard for in vitro reconstitution and feeding experiments. Its established role in secondary metabolome profiling under conidiation-associated conditions further supports its use as a biomarker standard in fungal developmental biology studies [2].

Multi-Phenotype Screening Programs Requiring Combined ACAT2 Inhibition and Antibacterial Activity

For screening platforms that simultaneously evaluate cardiovascular and anti-infective targets, flavasperone uniquely combines ACAT2-selective inhibition (IC50 0.006 µM) with moderate antibacterial activity against S. aureus ATCC33591 (MIC 43.7 µmol/L) [1][2]. This dual-activity profile is not shared by the more potent antibacterial analog asperpyrones C (MIC 21.9 µM against S. aureus ATCC33591, but no reported ACAT2 selectivity) or the more potent ACAT2 inhibitor aurasperone A (IC50 0.0015 µM on ACAT2, but non-selective and with unknown antibacterial profile) [1][2]. Flavasperone thus serves as a single-compound entry point for programs requiring both phenotypes, reducing the procurement and logistical complexity of sourcing and co-formulating multiple analogs.

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